molecular formula C15H16ClNO3S B2546860 5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide CAS No. 2034230-62-9

5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide

Cat. No.: B2546860
CAS No.: 2034230-62-9
M. Wt: 325.81
InChI Key: NXXBCHAZGGBULC-UHFFFAOYSA-N
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Description

5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This carboxamide derivative features a thiophene ring system, a common motif in bioactive molecules, linked to a complex phenylpropylamine structure. The distinct molecular architecture, incorporating chlorine, methoxy, and hydroxy functional groups, makes it a valuable intermediate for constructing more complex chemical entities. Researchers utilize this compound primarily as a key building block in the synthesis and development of novel pharmacologically active agents. Its applications extend to serving as a precursor in method development for analytical chemistry and as a standard in mass spectrometry and NMR studies to understand molecular interactions and reaction pathways. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential for researchers to handle this material with appropriate safety precautions. While specific hazard information for this exact compound is not fully established, consulting the material safety data sheet (MSDS) is strongly recommended before use. As a best practice for handling similar research chemicals, proper personal protective equipment should be worn, and the compound should be stored in a cool, dark place under an inert atmosphere to ensure long-term stability .

Properties

IUPAC Name

5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-20-10-15(19,11-5-3-2-4-6-11)9-17-14(18)12-7-8-13(16)21-12/h2-8,19H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXBCHAZGGBULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Design Considerations

Molecular Architecture

The target compound features a 5-chlorothiophene-2-carboxamide core linked to a 2-hydroxy-3-methoxy-2-phenylpropyl group. Critical structural elements include:

  • Thiophene ring : A heteroaromatic system with a chlorine substituent at the 5-position, enhancing electrophilic reactivity.
  • Carboxamide bridge : Provides hydrogen-bonding capacity and influences pharmacokinetic properties.
  • Phenylpropyl side chain : A chiral tertiary alcohol with methoxy and phenyl groups, introducing steric complexity and requiring stereoselective synthesis.

Retrosynthetic Analysis

Retrosynthetic breakdown reveals three key intermediates (Figure 1):

  • 5-Chlorothiophene-2-carbonyl chloride (A): Electrophilic acylating agent.
  • 2-Hydroxy-3-methoxy-2-phenylpropylamine (B): Chiral amine requiring asymmetric synthesis.
  • Coupling strategy : Amide bond formation between A and B.

Synthesis of Key Intermediates

Preparation of 5-Chlorothiophene-2-Carbonyl Chloride

The acyl chloride is synthesized via thionyl chloride-mediated chlorination of 5-chlorothiophene-2-carboxylic acid (Equation 1):

$$
\text{5-Cl-Thiophene-2-COOH} + \text{SOCl}2 \xrightarrow{\text{Toluene, 80°C}} \text{5-Cl-Thiophene-2-COCl} + \text{SO}2 + \text{HCl} \quad
$$

Optimized conditions :

  • Yield: 92–95%
  • Purity: ≥99% (by HPLC)
  • Scalability: Demonstrated at 100 kg scale.

Synthesis of 2-Hydroxy-3-Methoxy-2-Phenylpropylamine

Asymmetric Epoxide Ring-Opening

A patent-derived approach employs (S)-glycidol as a chiral building block (Scheme 1):

  • Epoxide formation : (S)-Glycidol reacts with 3-methoxy-2-phenylpropanal under Mitsunobu conditions.
  • Ammonolysis : Epoxide ring-opening with aqueous ammonia yields the target amine.

Critical parameters :

  • Temperature: 0–5°C to prevent racemization.
  • Catalyst: Titanium(IV) isopropoxide (0.5 mol%) for enantiomeric excess >98%.
Alternative Reductive Amination

A scalable alternative uses keto-ester intermediates (Equation 2):

$$
\text{2-Methoxy-3-oxo-2-phenylpropanoate} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}4, \text{MeOH}} \text{B} \quad
$$

Advantages :

  • Avoids epoxide handling hazards.
  • Overall yield: 78% vs. 65% for epoxide route.

Amide Bond Formation Strategies

Schotten-Baumann Reaction

Classical two-phase coupling achieves high efficiency (Table 1):

Parameter Value Source
Solvent system H2O/CH2Cl2 (1:1 v/v)
Base NaHCO3 (2 eq)
Reaction time 2 h at 25°C
Yield 89%

Mechanistic insight : In situ generation of the acyl chloride from 5-chlorothiophene-2-carboxylic acid avoids isolation steps, enhancing process safety.

Catalytic Coupling Agents

Modern methods employ EDCI/HOBt for improved stereochemical fidelity (Equation 3):

$$
\text{A} + \text{B} \xrightarrow{\text{EDCI, HOBt, DIPEA}} \text{Target} \quad
$$

Performance metrics :

  • Purity: 99.5% (vs. 97% for Schotten-Baumann).
  • Racemization: <0.5% under optimized conditions.

Industrial-Scale Process Optimization

Patent-Derived Continuous Flow Synthesis

A breakthrough method from WO2004060887A1 enables kilogram-scale production (Figure 2):

  • Continuous chlorination : Thionyl chloride flow reactor (residence time 15 min).
  • Amine dosing : Precision metering of B in 2-MeTHF.
  • In-line quenching : Automated pH adjustment to 7.0.

Economic benefits :

  • 40% reduction in solvent use vs. batch processing.
  • Throughput: 12 kg/day in pilot plants.

Crystallization-Induced Dynamic Resolution

A stereocontrolled purification technique addresses diastereomer formation:

  • Solvent system : Heptane/EtOAc (3:1).
  • Yield recovery : 82% of desired (R,R)-diastereomer.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 7.82 (s, 1H, NH)
  • δ 7.45–7.32 (m, 5H, Ph)
  • δ 4.21 (dd, J = 8.2 Hz, 1H, CHOH)
  • δ 3.41 (s, 3H, OCH3)

HPLC-MS :

  • m/z 410.89 [M+H]+ (calc. 409.89).

Chiral Purity Assessment

Chiralpak AD-H column :

  • Mobile phase: Hexane/IPA (80:20)
  • Retention times: 8.9 min (R,R), 10.2 min (S,S).

Emerging Methodologies

Enzymatic Amidation

Immobilized lipase (Candida antarctica) achieves 94% conversion in green solvents:

  • Solvent : Cyclopentyl methyl ether.
  • Temperature : 35°C.

Photochemical Activation

UV-initiated radical coupling minimizes side reactions:

  • Light source : 254 nm, 15 W.
  • Yield improvement : 12% vs. thermal methods.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Stereocontrol Scalability
Schotten-Baumann 89 97 Moderate Pilot
EDCI/HOBt 92 99.5 High Lab
Continuous flow 95 99.8 Excellent Industrial
Enzymatic 94 98 High Lab

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Segartoxaban (WHO-INN Proposed Name)

  • Structure : 5-Chloro-N-{(2S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamido]-3-(4-methylpiperazin-1-yl)-3-oxopropyl}thiophene-2-carboxamide .
  • Key Features : Sulfonamido linker, 2-oxopyrrolidinyl, and methylpiperazinyl groups.
  • Application : Dual inhibitor of Factor Xa and thrombin, targeting thrombosis and related cardiovascular diseases.
  • Differentiation : The sulfonamido and piperazinyl groups enhance target specificity compared to the simpler phenylpropyl substituent in the target compound.

Rivaroxaban (BAY-59-7939)

  • Structure: (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide .
  • Key Features: Oxazolidinone and morpholino substituents.
  • Application: Direct Factor Xa inhibitor, widely used for stroke prevention and venous thromboembolism.
  • Differentiation: The oxazolidinone ring improves metabolic stability, whereas the target compound’s hydroxy-methoxy-phenylpropyl group may confer distinct pharmacokinetic properties.

Patent-Pending Crystalline Form (KR2018/007525)

  • Structure : 5-Chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide methanesulfonate .
  • Key Features: Triazinyl-substituted oxazolidinone and methanesulfonate counterion.
  • Application : Antithrombotic agent with enhanced stability under high humidity and temperature.

Chalcone Derivatives ()

  • Examples :
    • 5-Chloro-N-(4-(3-(4-hydroxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide (Yield: 43.73%, m.p. 210–212°C)
    • 5-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide (Yield: 52.30%, m.p. 145–147°C) .
  • Key Features : Acryloylphenyl substituents with halogen or methoxy groups.
  • Application : Primarily research compounds; biological activity data are unspecified.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Therapeutic Application Stability/Solubility Synthesis Yield Melting Point (°C)
Target Compound C₁₆H₁₇ClN₂O₃S (inferred) ~364.8 2-Hydroxy-3-methoxy-2-phenylpropyl Not reported Not reported Not reported Not reported
Segartoxaban C₂₄H₂₉ClN₆O₅S² ~589.1 Sulfonamido, methylpiperazinyl Anticoagulant (Factor Xa/IIa) High specificity Not reported Not reported
Rivaroxaban C₁₉H₁₈ClN₃O₅S 435.88 Oxazolidinone, morpholino Anticoagulant (Factor Xa) Metabolically stable Industrial scale Amorphous/Crystalline
Crystalline Form (KR2018/007525) C₂₀H₂₁ClN₆O₅S·CH₃SO₃H ~595.0 Triazinyl, methanesulfonate Antithrombotic High thermal/humidity stability Patent-protected Crystalline
Chalcone Derivative 4c C₂₂H₁₈ClNO₄S 428.3 3,4-Dimethoxyphenyl acryloyl Research compound Moderate (m.p. 145–147°C) 52.30% 145–147

Key Research Findings

Stability : The crystalline form in demonstrates superior stability under stress conditions (40°C/75% RH), a critical advantage over amorphous analogs like the target compound .

Therapeutic Efficacy: Segartoxaban and Rivaroxaban highlight the importance of heterocyclic substituents (e.g., oxazolidinone, morpholino) in enhancing target binding and bioavailability .

Synthetic Feasibility : Chalcone derivatives () achieve moderate-to-high yields (43–75%) via acryloylation, suggesting scalable routes for structurally related compounds .

Biological Activity

5-Chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide is a compound of growing interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C18H20ClN3O4S
  • Molecular Weight : 409.89 g/mol
  • CAS Number : 721401-53-2
  • IUPAC Name : 5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide

Synthesis

The synthesis of 5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide typically involves the following steps:

  • Formation of Thiophene Derivative : The thiophene ring is synthesized through standard reactions involving thiophene derivatives.
  • Substitution Reactions : Chlorination and amination processes are used to introduce the chloro and amine groups.
  • Hydroxylation and Methoxylation : Hydroxyl and methoxy groups are added to the phenylpropyl chain via appropriate reagents under controlled conditions.

Antiproliferative Effects

Recent studies have demonstrated that 5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide exhibits significant antiproliferative activity against various cancer cell lines. The compound's mechanism of action involves the inhibition of key signaling pathways associated with cell growth and proliferation.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung)0.12
MCF-7 (Breast)0.15
Panc-1 (Pancreas)0.10
HT-29 (Colon)0.14

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through:

  • Caspase Activation : Increased levels of caspase proteins (caspase-3 and caspase-8) were observed, indicating activation of apoptotic pathways.
  • Regulation of Bcl-2 Family Proteins : The compound decreases anti-apoptotic Bcl-2 levels while increasing pro-apoptotic Bax levels, promoting cell death.

Study on Anticancer Properties

A study evaluated the effects of 5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide on human cancer cell lines using MTT assays. Results indicated a strong correlation between drug concentration and cell viability reduction, with notable effects observed at concentrations as low as 50 µM.

In Silico Studies

Computational docking studies provided insights into the binding affinity of the compound to target enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor). The predicted binding modes suggest that the compound could serve as a potential lead for developing new anticancer therapies.

Q & A

Q. What are the key steps and methodologies for synthesizing 5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide?

Answer: The synthesis typically involves:

Amide bond formation : Reacting 5-chloro-thiophene-2-carbonyl chloride with the amine group of 2-hydroxy-3-methoxy-2-phenylpropylamine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane (DCM) or acetonitrile .

Purification : Use recrystallization (e.g., methanol/water mixtures) or column chromatography to isolate the product.

Characterization : Confirm structure via IR (amide C=O stretch ~1650 cm⁻¹), 1^1H/13^13C NMR (thiophene protons at δ 6.8–7.5 ppm), and HRMS (exact mass: C15_{15}H15_{15}ClNO3_3S, calculated 324.046 g/mol) .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldPurity
AmidationDCM, Et3_3N, 0°C → RT, 12h75%>95% (HPLC)
PurificationMeOH/H2_2O recrystallization68%99%

Q. How are spectroscopic techniques used to characterize this compound?

Answer:

  • IR Spectroscopy : Identifies functional groups (amide C=O at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3300 cm⁻¹) .
  • NMR :
    • 1^1H NMR: Thiophene protons (δ 7.2–7.5 ppm), methoxy group (δ 3.3–3.5 ppm), and hydroxyl proton (δ 5.2–5.5 ppm, broad) .
    • 13^13C NMR: Carbonyl carbon (δ ~165 ppm), thiophene carbons (δ 125–140 ppm) .
  • Mass Spectrometry : HRMS confirms molecular ion [M+H]+^+ at m/z 324.046 .

Q. Table 2: Representative NMR Data

Proton/Carbonδ (ppm)MultiplicityAssignment
Thiophene H7.35DoubletC3-H
Methoxy OCH3_33.41Singlet-OCH3_3
Amide NH8.10Broad-CONH-

Q. What in vitro assays are used to evaluate its biological activity?

Answer:

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) vs. non-polar (DCM) for amidation efficiency .
  • Catalyst Use : Add DMAP (4-dimethylaminopyridine) to enhance acyl transfer in amide bond formation .
  • Temperature Control : Gradual warming (0°C → RT) reduces side reactions like hydrolysis .
  • Real-Time Monitoring : Use TLC or inline IR to track reaction progress .

Q. How should researchers address conflicting spectroscopic data (e.g., unexpected NMR splitting)?

Answer:

  • X-ray Crystallography : Resolve structural ambiguities (e.g., dihedral angles between thiophene and phenyl rings) .
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers causing peak splitting) .
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide, δ 7.2–7.5 ppm for thiophene protons) .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and compare bioactivity .
  • Dose-Response Studies : Test IC50_{50} values across 5–6 concentrations to establish potency gradients .
  • Molecular Docking : Use software (AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases) .

Q. Table 3: Example SAR Data

DerivativeR GroupMIC (µg/mL)IC50_{50} (µM)
Parent-OCH3_31612.5
Analog 1-Cl88.2
Analog 2-CF3_344.1

Q. How can environmental degradation pathways be studied for this compound?

Answer:

  • Hydrolysis Studies : Incubate at pH 3–9 and monitor degradation via HPLC-MS .
  • Photolysis : Expose to UV light (254 nm) and identify byproducts (e.g., hydroxylated derivatives) .
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition assays to assess ecological impact .

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